molecular formula C7H5N3O4 B1293087 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid CAS No. 1104927-34-5

5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid

Cat. No. B1293087
CAS RN: 1104927-34-5
M. Wt: 195.13 g/mol
InChI Key: UCEPHUOIZFUAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a derivative of the isoxazolo[5,4-d]pyrimidine class. This class of compounds has been the subject of various studies due to their interesting biological activities and potential therapeutic applications. The derivatives of isoxazolo[4,5-d]pyrimidine have been synthesized and assessed for their pharmacological properties, including immunological activity and anxiolytic effects .

Synthesis Analysis

The synthesis of isoxazolo[5,4-d]pyrimidine derivatives involves the reaction of substituted 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide with ethyl ortho-formate . Another method includes starting from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide to prepare 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones . Additionally, a metal carbonyl mediated rearrangement of ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates has been used to synthesize fully substituted pyrimidines, which can be further modified at various positions to introduce different substituents .

Molecular Structure Analysis

The molecular structure of isoxazolo[5,4-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused with an isoxazole ring. The substitution pattern on the rings, particularly at the 5-position of the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. The presence of a bridgehead nitrogen atom in the heterocyclic system is another structural feature that can influence the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Isoxazolo[5,4-d]pyrimidine derivatives undergo various chemical reactions, including condensation and cyclization, to form more complex heterocyclic systems. For instance, the condensation of 5-pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins followed by cyclization yields thiazolo[3,2-a]pyrimidine derivatives . These reactions are typically facilitated by the presence of reactive functional groups such as carboxylic acid esters and ketones within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolo[5,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and stability. The compounds exhibit differential inhibitory activities in biological models, which can be attributed to the character and location of the substituted groups . The pharmacological assessment of some derivatives has shown that certain aryl derivatives possess anxiolytic activity, suggesting their potential use as therapeutic agents .

Scientific Research Applications

Synthesis of Pharmacologically Active Derivatives

Research indicates that derivatives of isoxazolo[4,5-d]pyrimidine exhibit pharmacological properties, including anxiolytic activity. Wagner, Becan, and Nowakowska (2004) synthesized a series of new 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide, finding that some aryl derivatives showed interesting anxiolytic activities when tested pharmacologically in comparison with Diazepam (Wagner, E., Becan, L., & Nowakowska, E., 2004).

Green Chemistry Synthesis

Bamoharram et al. (2010) reported the synthesis of Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones using Keggin heteropolyacid H-3[PW12O40] as a green solid acid catalyst at room temperature. This one-pot process highlights the compound's role in facilitating environmentally friendly synthesis methods (Bamoharram, F. et al., 2010).

Development of Fused Heterocyclic Systems

The compound serves as a precursor for the synthesis of novel fused heterocyclic systems. For example, Bakhite, Al‐Sehemi, and Yamada (2005) prepared a series of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, showcasing the versatility of this scaffold in heterocyclic chemistry (Bakhite, E. A., Al‐Sehemi, A., & Yamada, Y. M. A., 2005).

Antimicrobial Activity

Derivatives synthesized from this chemical structure have been studied for their antimicrobial properties. Rajanarendar et al. (2008) prepared compounds from 1-aryl-3-(-3-methyl-5-styryl-4isoxazolyl)ureas and tested their antibacterial and antifungal activities, illustrating the potential of these compounds in pharmaceutical applications (Rajanarendar, E. et al., 2008).

Supramolecular Chemistry

The structural features of thiazolo[3, 2-a]pyrimidines, related to the chemical structure , have been analyzed to understand their supramolecular aggregation and conformational features, providing insights into the design of new materials with specific properties (Nagarajaiah, H. & Begum, N., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s used for proteomics research, which suggests it may interact with proteins or other biological molecules .

Future Directions

The future directions for this compound are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

5-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-10-2-8-5-3(6(10)11)4(7(12)13)9-14-5/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEPHUOIZFUAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.